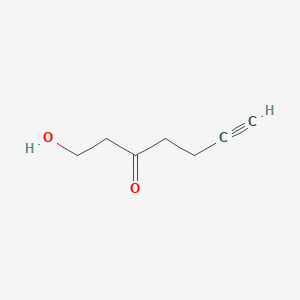

1-Hydroxyhept-6-yn-3-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxyhept-6-yn-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-2-3-4-7(9)5-6-8/h1,8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZAQQAINFKNQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC(=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401313187 | |

| Record name | 1-Hydroxy-6-heptyn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1450754-40-1 | |

| Record name | 1-Hydroxy-6-heptyn-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1450754-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxy-6-heptyn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Hydroxyhept-6-yn-3-one: Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-hydroxyhept-6-yn-3-one, a bifunctional organic molecule with significant potential as a versatile building block in synthetic chemistry and drug discovery. By detailing its chemical properties, structure, potential synthetic routes, and reactivity, this document serves as a crucial resource for researchers aiming to leverage this compound in the design and synthesis of novel molecules.

Core Molecular Identity and Physicochemical Properties

This compound is a seven-carbon chain molecule characterized by the presence of three key functional groups: a primary alcohol at the C1 position, a ketone at the C3 position, and a terminal alkyne at the C6-C7 position.[1] This unique combination of functional groups imparts a specific reactivity profile, making it a valuable intermediate for a variety of chemical transformations.[1]

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 1450754-40-1 | Sigma-Aldrich[3], ChemicalBook, ChemScene[4] |

| Molecular Formula | C₇H₁₀O₂ | PubChem[2], ChemScene[4] |

| Molecular Weight | 126.15 g/mol | PubChem[2], ChemScene[4] |

| Physical Form | Liquid | Sigma-Aldrich[3] |

| SMILES | C#CCCC(=O)CCO | PubChem[2], ChemScene[4] |

| InChIKey | ZQZAQQAINFKNQT-UHFFFAOYSA-N | PubChem[2], Sigma-Aldrich[3] |

Structural Elucidation

The structure of this compound features a flexible aliphatic chain with distinct regions of polarity and reactivity. The terminal alkyne provides a site for carbon-carbon bond formation and other addition reactions, while the hydroxyl and ketone groups offer handles for oxidation, reduction, and condensation reactions.

Figure 1: Chemical structure of this compound.

Proposed Synthesis Methodology

A proposed retrosynthetic analysis is outlined below:

Figure 2: Retrosynthetic analysis for this compound.

Experimental Protocol: Synthesis via Epoxide Ring Opening

This protocol describes a theoretical, yet highly plausible, method for the synthesis of this compound. The causality behind this choice of reaction is the high regioselectivity and efficiency of the nucleophilic attack of acetylides on epoxides.

Step 1: Formation of the Lithium Acetylide

-

To a stirred solution of lithium acetylide ethylenediamine complex (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of 4-bromo-1-butene (1.1 eq.) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-hexyne.

Step 2: Ring Opening of Propylene Oxide

-

To a solution of the crude 1-hexyne from the previous step in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.0 eq., 2.5 M in hexanes) dropwise. Stir the resulting solution for 30 minutes at this temperature to ensure complete formation of the lithium acetylide.

-

To this solution, add a solution of (S)-(-)-propylene oxide (1.2 eq.) in anhydrous THF dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Oxidation to the Ketone

-

Dissolve the crude alcohol from the previous step in dichloromethane (DCM).

-

Add Dess-Martin periodinane (1.5 eq.) portion-wise at room temperature.

-

Stir the reaction mixture for 2-3 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Spectroscopic Characterization

While the raw spectral data is not publicly available in the initial search results, chemical suppliers like ChemicalBook indicate its availability.[2] Based on the structure, the following characteristic peaks would be expected in the respective spectra.

| Spectroscopic Data | Expected Peaks and Interpretations |

| ¹H NMR | - A broad singlet around δ 3.5-4.5 ppm corresponding to the hydroxyl proton (-OH).- A triplet around δ 3.8 ppm for the methylene protons adjacent to the hydroxyl group (-CH₂OH).- A triplet around δ 2.8 ppm for the methylene protons adjacent to the ketone (-COCH₂-).- A triplet around δ 2.5 ppm for the methylene protons adjacent to the alkyne (≡C-CH₂-).- A triplet around δ 2.2 ppm for the other methylene group.- A triplet around δ 1.9 ppm for the terminal alkyne proton (≡C-H). |

| ¹³C NMR | - A signal around δ 209 ppm for the ketone carbonyl carbon (C=O).- Signals around δ 83 ppm and δ 69 ppm for the alkyne carbons (≡C- and ≡C-H).- A signal around δ 58 ppm for the carbon bearing the hydroxyl group (-CH₂OH).- Signals in the range of δ 20-45 ppm for the other methylene carbons. |

| IR Spectroscopy (cm⁻¹) | - A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol.- A sharp, strong absorption peak around 3300 cm⁻¹ corresponding to the ≡C-H stretching of the terminal alkyne.- A sharp, strong absorption peak around 1715 cm⁻¹ due to the C=O stretching of the ketone.- A weak absorption around 2120 cm⁻¹ for the C≡C stretching of the alkyne. |

| Mass Spectrometry | - The molecular ion peak (M⁺) at m/z = 126.15.- Characteristic fragmentation patterns corresponding to the loss of water (M-18), the loss of the ethyl alcohol group (M-45), and cleavage at the carbonyl group. |

Chemical Reactivity and Synthetic Potential

The trifunctional nature of this compound makes it a highly versatile synthon. The reactivity of each functional group can be selectively addressed, allowing for a wide range of subsequent transformations.

Reactions at the Hydroxyl Group

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using various oxidizing agents (e.g., PCC, PDC, or Jones reagent).

-

Esterification/Etherification: The hydroxyl group can be readily converted to esters or ethers, which can serve as protecting groups or introduce new functionalities.

-

Substitution: Conversion to a good leaving group (e.g., tosylate or mesylate) allows for nucleophilic substitution reactions.

Reactions at the Ketone Group

-

Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄), leaving the alkyne and primary alcohol intact under appropriate conditions.

-

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles, including Grignard reagents, organolithium compounds, and ylides (Wittig reaction), to form new carbon-carbon bonds.

-

Reductive Amination: The ketone can undergo reductive amination to form secondary or tertiary amines.

Reactions at the Alkyne Group

-

Sonogashira Coupling: The terminal alkyne is an excellent substrate for palladium-catalyzed cross-coupling reactions with aryl or vinyl halides to form more complex structures.

-

Click Chemistry: The terminal alkyne can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles.

-

Hydration: Markovnikov or anti-Markovnikov hydration of the alkyne can lead to the formation of a methyl ketone or an aldehyde, respectively.

-

Reduction: The alkyne can be partially reduced to a cis- or trans-alkene using specific catalysts (e.g., Lindlar's catalyst for cis, or Na/NH₃ for trans) or fully reduced to an alkane.

Figure 3: Reactivity map of this compound.

Applications in Drug Discovery and Organic Synthesis

While no specific applications of this compound in marketed drugs were identified in the initial searches, its structural motifs are present in numerous biologically active compounds. Its utility lies in its role as a versatile intermediate.

-

Scaffold for Heterocycle Synthesis: The functional groups can be used to construct a variety of heterocyclic rings, which are prevalent in pharmaceuticals. For example, the γ-hydroxy ketone moiety can be a precursor to furans, pyrroles, and other five-membered heterocycles.

-

Fragment-Based Drug Discovery: As a small, functionalized molecule, it can be used in fragment-based screening to identify initial hits against biological targets. The alkyne provides a convenient handle for fragment evolution.

-

Synthesis of Natural Product Analogues: The combination of alcohol, ketone, and alkyne functionalities is found in various natural products. This compound can serve as a key building block for the synthesis of these molecules and their analogues for structure-activity relationship (SAR) studies.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.[3]

Conclusion

This compound is a valuable, albeit not extensively studied, chemical entity. Its trifunctional nature provides a rich platform for a multitude of chemical transformations, making it an attractive building block for the synthesis of complex organic molecules. This guide has provided a detailed overview of its known properties, a plausible synthetic route, and its potential reactivity and applications, offering a solid foundation for researchers to explore its utility in their synthetic endeavors.

References

- 1. Hydroxy ketone synthesis by oxidation [organic-chemistry.org]

- 2. Highly Enantioselective Synthesis of γ-Hydroxy-α,β-acetylenic Esters by Asymmetric Alkyne Addition to Aldehydes. (2006) | Ge Gao | 9 Citations [scispace.com]

- 3. γ-Hydroxy carbonyl compound synthesis by C-C coupling [organic-chemistry.org]

- 4. This compound(1450754-40-1) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 1-Hydroxyhept-6-yn-3-one

Abstract

This technical guide provides a comprehensive overview of two robust synthetic protocols for the preparation of 1-Hydroxyhept-6-yn-3-one, a valuable building block in medicinal chemistry and materials science. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of two distinct and viable synthetic strategies. Each protocol is presented with a self-validating system of experimental steps, supported by mechanistic insights and authoritative references. The causality behind experimental choices is elucidated to provide a deeper understanding of the chemical transformations. This document aims to be a practical resource, enabling the replication and adaptation of these synthetic routes for various research and development applications.

Introduction

This compound is a bifunctional molecule featuring a terminal alkyne, a ketone, and a primary alcohol. This unique combination of functional groups makes it an attractive intermediate for the synthesis of more complex molecules, including natural products, pharmaceutical agents, and advanced materials. The terminal alkyne allows for facile modification via click chemistry or Sonogashira coupling, while the ketone and alcohol functionalities provide handles for a variety of subsequent transformations. This guide details two distinct retrosynthetic approaches to this target molecule, providing detailed, step-by-step protocols for each.

Retrosynthetic Analysis

Two primary retrosynthetic disconnections for this compound are considered, forming the basis for the two synthetic routes detailed in this guide.

Caption: Retrosynthetic analysis of this compound.

Route 1: Synthesis via a Diol Intermediate and Selective Oxidation

This strategy involves the initial construction of the carbon skeleton to form hept-6-yne-1,3-diol, followed by a chemoselective oxidation of the secondary alcohol to the corresponding ketone.

Diagram of Workflow: Route 1

Caption: Workflow for the synthesis of this compound via a diol intermediate.

Part 1: Synthesis of Hept-6-yne-1,3-diol

The synthesis of the diol intermediate is achieved through the nucleophilic attack of a lithiated alkyne on ethylene oxide. This method provides a straightforward and efficient route to the 1,3-diol precursor.

Experimental Protocol:

-

Preparation of the Lithium Alkynolate:

-

To a solution of but-3-yn-1-ol (1 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), is slowly added n-butyllithium (2.1 equivalents) in hexanes.

-

The reaction mixture is stirred at -78 °C for 30 minutes, then allowed to warm to 0 °C and stirred for an additional hour. This in-situ deprotonation of both the terminal alkyne and the hydroxyl group forms the dianion.

-

-

Reaction with Ethylene Oxide:

-

A solution of ethylene oxide (1.2 equivalents) in anhydrous THF is cooled to -78 °C and added cannula to the solution of the lithium alkynolate.

-

The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm slowly to room temperature overnight.

-

-

Work-up and Purification:

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford hept-6-yne-1,3-diol.

-

Causality and Insights: The use of two equivalents of n-butyllithium is crucial to deprotonate both the acidic terminal alkyne proton and the hydroxyl proton, generating the dianion which is a potent nucleophile. The reaction with ethylene oxide is a classic method for introducing a two-carbon hydroxyethyl group.[1]

Part 2: Selective Oxidation of Hept-6-yne-1,3-diol

The key step in this route is the chemoselective oxidation of the secondary alcohol in the presence of the primary alcohol. A TEMPO-catalyzed oxidation is a mild and highly selective method for this transformation.[2][3][4][5]

Experimental Protocol:

-

Reaction Setup:

-

To a solution of hept-6-yne-1,3-diol (1 equivalent) in dichloromethane (DCM) are added (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) (0.1 equivalents) and sodium bicarbonate (2 equivalents) in water.

-

The biphasic mixture is cooled to 0 °C with vigorous stirring.

-

-

Oxidation:

-

A solution of sodium hypochlorite (NaOCl, bleach, 1.1 equivalents) is added dropwise, maintaining the temperature at 0 °C.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

-

Work-up and Purification:

-

The layers are separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with a saturated aqueous solution of sodium thiosulfate, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

-

Causality and Insights: The TEMPO-catalyzed oxidation is highly selective for primary alcohols over secondary alcohols under specific conditions. However, in the presence of a diol, the selectivity can be tuned. The use of a biphasic system with a buffer helps to control the pH and minimize side reactions. The steric hindrance around the secondary alcohol in the diol allows for a degree of selective oxidation. More advanced organocatalytic systems can also be employed for enhanced selectivity.[1][6][7]

Quantitative Data Summary for Route 1:

| Step | Starting Material | Product | Reagents | Typical Yield |

| Synthesis of Diol | But-3-yn-1-ol | Hept-6-yne-1,3-diol | n-BuLi, Ethylene Oxide | 70-85% |

| Selective Oxidation | Hept-6-yne-1,3-diol | This compound | TEMPO, NaOCl, NaHCO₃ | 60-75% |

Route 2: Synthesis via Propargyl Grignard Addition and Subsequent Oxidation

This approach builds the carbon skeleton through the addition of a propargyl Grignard reagent to a protected 3-halopropanol derivative. The synthesis is completed by deprotection and oxidation of the resulting secondary alcohol.

Diagram of Workflow: Route 2

Caption: Workflow for the synthesis of this compound via a Propargyl Grignard addition.

Part 1: Preparation of 1-(tert-butyldimethylsilyloxy)-3-chloropropane

The hydroxyl group of 3-chloropropan-1-ol must be protected to prevent it from reacting with the Grignard reagent. A tert-butyldimethylsilyl (TBDMS) ether is an excellent choice for this purpose due to its stability and ease of removal.[8]

Experimental Protocol:

-

Reaction Setup:

-

To a solution of 3-chloropropan-1-ol (1 equivalent) and imidazole (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, add tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 equivalents) portion-wise.

-

The reaction mixture is stirred at room temperature until TLC analysis indicates complete consumption of the starting material.

-

-

Work-up and Purification:

-

The reaction is quenched with water, and the layers are separated.

-

The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by distillation under reduced pressure to give 1-(tert-butyldimethylsilyloxy)-3-chloropropane.

-

Part 2: Grignard Reaction with Propargylmagnesium Bromide

The protected chloropropane is then reacted with a propargyl Grignard reagent to form the carbon backbone of the target molecule.[9][10]

Experimental Protocol:

-

Grignard Reagent Formation:

-

Propargylmagnesium bromide is prepared by the reaction of propargyl bromide with magnesium turnings in anhydrous THF.

-

-

Coupling Reaction:

-

To the freshly prepared propargylmagnesium bromide solution at 0 °C is added a solution of 1-(tert-butyldimethylsilyloxy)-3-chloropropane (1 equivalent) in anhydrous THF dropwise.

-

The reaction mixture is stirred at room temperature overnight.

-

-

Work-up and Purification:

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product, 1-(tert-butyldimethylsilyloxy)-hept-6-yn-3-ol, is purified by column chromatography.

-

Part 3: Deprotection and Oxidation

The final steps involve the removal of the TBDMS protecting group followed by the oxidation of the secondary alcohol to the ketone.

Experimental Protocol:

-

Deprotection:

-

To a solution of 1-(tert-butyldimethylsilyloxy)-hept-6-yn-3-ol (1 equivalent) in THF is added tetrabutylammonium fluoride (TBAF) (1.1 equivalents, 1M solution in THF).

-

The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield hept-6-yne-1,3-diol.

-

-

Oxidation:

-

To a solution of hept-6-yne-1,3-diol (1 equivalent) in DCM is added pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) (1.5 equivalents).

-

The reaction is stirred at room temperature until complete.

-

The reaction mixture is filtered through a pad of silica gel, and the filtrate is concentrated to give the crude product, which is then purified by column chromatography to afford this compound.

-

Causality and Insights: The TBDMS protecting group is robust enough to withstand the Grignard reaction conditions but can be selectively removed under mild conditions using a fluoride source like TBAF.[6][11][12] The final oxidation of the secondary alcohol can be achieved with a variety of reagents; PCC and DMP are common choices for this transformation, known for their reliability and high yields.

Quantitative Data Summary for Route 2:

| Step | Starting Material | Product | Reagents | Typical Yield |

| Protection | 3-Chloropropan-1-ol | 1-(tert-butyldimethylsilyloxy)-3-chloropropane | TBDMSCl, Imidazole | >95% |

| Grignard Reaction | 1-(tert-butyldimethylsilyloxy)-3-chloropropane | 1-(tert-butyldimethylsilyloxy)-hept-6-yn-3-ol | Propargylmagnesium Bromide | 65-80% |

| Deprotection | 1-(tert-butyldimethylsilyloxy)-hept-6-yn-3-ol | Hept-6-yne-1,3-diol | TBAF | >90% |

| Oxidation | Hept-6-yne-1,3-diol | This compound | PCC or DMP | 80-90% |

Conclusion

This guide has presented two distinct and effective synthetic routes for the preparation of this compound. Route 1, proceeding through a diol intermediate, offers a convergent approach, while Route 2, utilizing a propargyl Grignard addition, provides a more linear but equally viable pathway. The choice between these routes may depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. Both protocols have been designed to be robust and reproducible, with clear explanations for the underlying chemical principles. The detailed experimental procedures, coupled with insights into the causality of each step, should empower researchers to successfully synthesize this valuable chemical building block.

References

- 1. mdpi.com [mdpi.com]

- 2. TEMPO [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 7. Synthesis of 1,3-Amino Alcohols, 1,3-Diols, Amines, and Carboxylic Acids from Terminal Alkynes [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 11. researchgate.net [researchgate.net]

- 12. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-Hydroxyhept-6-yn-3-one: A Technical Guide

Introduction

1-Hydroxyhept-6-yn-3-one is a bifunctional organic molecule with the chemical formula C₇H₁₀O₂ and a molecular weight of 126.15 g/mol .[1][2] Its structure incorporates a primary alcohol, a ketone, and a terminal alkyne, making it a valuable building block in organic synthesis. The precise characterization of this molecule is paramount for its application in research and development, particularly in the pharmaceutical and materials science sectors. Spectroscopic techniques such as Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are indispensable tools for elucidating and confirming its molecular structure. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering insights into the interpretation of its spectral features and outlining standard protocols for data acquisition.

Molecular Structure and Functional Groups

The unique spectroscopic fingerprint of this compound is a direct consequence of its constituent functional groups. Understanding the arrangement of these groups is key to interpreting the spectral data.

-

Primary Alcohol (-CH₂OH): This group is characterized by a hydroxyl (-OH) proton and the adjacent methylene (-CH₂) group.

-

Ketone (C=O): The carbonyl group is a strong chromophore in IR spectroscopy and influences the chemical shifts of neighboring protons and carbons in NMR.

-

Terminal Alkyne (-C≡CH): This group possesses a unique acetylenic proton and carbon signals, along with a characteristic C-H bond stretch in the IR spectrum.

-

Methylene Chains (-CH₂-): The aliphatic methylene groups provide structural connectivity between the functional groups.

A comprehensive analysis of the spectra generated by these groups allows for the unambiguous identification and purity assessment of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, MS is crucial for determining the molecular weight and gaining insights into its fragmentation patterns, which aids in structural confirmation.

Expected Data:

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at an m/z of 126.15.[1] High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition.

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment Ion |

| 126 | [M]⁺ (Molecular Ion) |

| 109 | [M - OH]⁺ |

| 97 | [M - CH₂OH]⁺ |

| 83 | [M - C₂H₃O]⁺ |

| 69 | [M - C₃H₅O]⁺ |

| 55 | [C₄H₇]⁺ |

| 43 | [C₂H₃O]⁺ |

| 39 | [C₃H₃]⁺ |

Interpretation and Fragmentation Pathway:

The fragmentation of this compound in an EI-MS experiment is predictable based on the stability of the resulting carbocations. The primary fragmentation pathways likely involve the loss of the hydroxyl group, cleavage adjacent to the carbonyl group (alpha-cleavage), and other characteristic fragmentations.

Caption: Predicted Mass Spectrometry Fragmentation Pathway for this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small amount of this compound in a volatile solvent such as methanol or dichloromethane.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ion source to electron ionization mode with a standard electron energy of 70 eV.

-

Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph for separation of any impurities.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 30-200 amu).

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the predicted pathway for structural confirmation.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.

Expected Data:

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its hydroxyl, carbonyl, and alkyne functionalities.

Table 2: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400 (broad) | O-H | Stretching |

| ~3300 (sharp) | ≡C-H | Stretching |

| ~2950-2850 | C-H (sp³) | Stretching |

| ~2120 | C≡C | Stretching |

| ~1715 | C=O | Stretching |

| ~1050 | C-O | Stretching |

Interpretation of the Spectrum:

-

O-H Stretch: A broad and strong absorption band around 3400 cm⁻¹ is indicative of the hydroxyl group, with the broadening due to hydrogen bonding.

-

≡C-H Stretch: A sharp, and typically strong, peak at approximately 3300 cm⁻¹ is a clear indicator of the terminal alkyne's C-H bond.

-

C≡C Stretch: A weaker absorption around 2120 cm⁻¹ corresponds to the carbon-carbon triple bond stretch. Its intensity can be variable.

-

C=O Stretch: A strong, sharp absorption band around 1715 cm⁻¹ is characteristic of the ketone carbonyl group.

-

C-H (sp³) Stretches: Absorptions in the 2950-2850 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the methylene groups.

-

C-O Stretch: A moderate absorption around 1050 cm⁻¹ arises from the stretching of the C-O single bond of the primary alcohol.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.

¹H NMR Spectroscopy

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity.

Expected Data:

The ¹H NMR spectrum will show distinct signals for the protons in the different chemical environments of the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (TMS).

Table 3: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.8 | Triplet | 2H | H-1 |

| ~2.8 | Triplet | 2H | H-2 |

| ~2.7 | Triplet | 2H | H-4 |

| ~2.4 | Triplet | 2H | H-5 |

| ~2.0 | Triplet | 1H | H-7 |

| Variable | Singlet | 1H | -OH |

Interpretation of the Spectrum:

-

H-1 Protons (δ ~3.8 ppm): These protons are on the carbon adjacent to the hydroxyl group, causing them to be deshielded. They will appear as a triplet due to coupling with the H-2 protons.

-

H-2 Protons (δ ~2.8 ppm): These protons are adjacent to the carbonyl group, which deshields them. They will appear as a triplet due to coupling with the H-1 protons.

-

H-4 Protons (δ ~2.7 ppm): These protons are on the other side of the carbonyl group and will also be deshielded, appearing as a triplet due to coupling with the H-5 protons.

-

H-5 Protons (δ ~2.4 ppm): These methylene protons are adjacent to the alkyne and will appear as a triplet due to coupling with the H-4 protons.

-

H-7 Proton (δ ~2.0 ppm): The terminal alkyne proton is expected to appear as a triplet due to long-range coupling with the H-5 protons.

-

-OH Proton: The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent. It will likely appear as a broad singlet and may exchange with D₂O.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.

Expected Data:

The proton-decoupled ¹³C NMR spectrum of this compound will show seven distinct signals, one for each unique carbon atom.

Table 4: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~209 | C-3 (C=O) |

| ~83 | C-6 (≡C-) |

| ~69 | C-7 (-C≡H) |

| ~58 | C-1 (-CH₂OH) |

| ~45 | C-2 (-CH₂CO) |

| ~38 | C-4 (COCH₂-) |

| ~18 | C-5 (-CH₂C≡) |

Interpretation of the Spectrum:

-

C-3 (δ ~209 ppm): The carbonyl carbon is the most deshielded and appears significantly downfield.

-

C-6 and C-7 (δ ~83 and ~69 ppm): The sp-hybridized carbons of the alkyne appear in this characteristic region.

-

C-1 (δ ~58 ppm): The carbon bearing the hydroxyl group is deshielded by the electronegative oxygen atom.

-

C-2, C-4, and C-5 (δ ~45, ~38, and ~18 ppm): These are the sp³-hybridized methylene carbons of the aliphatic chain. Their chemical shifts are influenced by their proximity to the electron-withdrawing carbonyl and alkyne groups.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of TMS as an internal standard.

-

Instrument Tuning and Shimming: Place the NMR tube in the spectrometer. Tune the probe to the appropriate frequencies for ¹H and ¹³C. Shim the magnetic field to achieve high homogeneity and resolution.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each carbon.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the molecular structure. Assign the signals in the ¹³C NMR spectrum.

References

An In-Depth Technical Guide to 1-Hydroxyhept-6-yn-3-one: Synthesis, Commercial Availability, and Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Hydroxyhept-6-yn-3-one, a versatile bifunctional building block with significant potential in organic synthesis and medicinal chemistry. We will delve into its chemical properties, commercial availability, and critically, its role as a precursor in the synthesis of heterocyclic scaffolds of pharmaceutical interest. This document serves as a practical resource for researchers aiming to leverage this molecule in their synthetic endeavors, particularly in the realm of drug discovery and development.

Introduction: The Strategic Value of this compound

This compound (CAS No. 1450754-40-1) is a unique organic molecule that incorporates two key functional groups: a terminal alkyne and a β-hydroxy ketone. This combination makes it a highly valuable synthon for the construction of complex molecular architectures. The terminal alkyne provides a handle for a variety of coupling reactions, most notably copper-catalyzed azide-alkyne cycloadditions ("click chemistry") and Sonogashira couplings. The β-hydroxy ketone moiety is a well-established precursor for the synthesis of various heterocyclic systems, including pyrimidines, which are prevalent in a vast array of bioactive molecules and approved drugs.[1] The strategic placement of these functional groups allows for sequential or one-pot transformations, enabling the efficient generation of molecular diversity from a single, readily accessible starting material.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in the laboratory.

| Property | Value | Source |

| CAS Number | 1450754-40-1 | [2][3][4][5][6][7] |

| Molecular Formula | C₇H₁₀O₂ | [2][4][6] |

| Molecular Weight | 126.15 g/mol | [2][4][8] |

| Appearance | Liquid | [3] |

| Purity | Typically ≥95% | [2][3][4][6] |

| Storage Temperature | Refrigerator (2-8 °C) | [3] |

| SMILES | C#CCCC(=O)CCO | [2][4][6][8] |

| InChIKey | ZQZAQQAINFKNQT-UHFFFAOYSA-N | [3] |

Spectroscopic Data

Spectroscopic data is essential for the unambiguous identification and characterization of this compound. While specific spectra are often provided by the supplier upon purchase, representative data can be found in various chemical databases.

-

¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound are available from suppliers and chemical databases. [2][9][10] Researchers should always verify the identity and purity of the compound upon receipt using standard analytical techniques.

Commercial Availability and Suppliers

This compound is commercially available from a number of chemical suppliers, making it a readily accessible building block for research and development purposes.

| Supplier | Purity | Available Quantities |

| ChemScene | ≥95% | Inquire |

| Sigma-Aldrich | 95% | 100 mg, 250 mg, 1 g |

| Advanced ChemBlocks | 95% | Inquire |

| Achmem | Inquire | Inquire |

| BLD Pharm | Inquire | Inquire |

This is not an exhaustive list, and availability and pricing are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Synthesis of this compound

While commercially available, understanding the synthesis of this compound provides valuable insight into its chemistry and potential impurities. A plausible and commonly employed synthetic strategy for β-hydroxy ketones involves the hydration of a corresponding ynone.

A general workflow for the synthesis of a β-hydroxy ketone from a ynone is depicted below. The specific conditions for the synthesis of this compound would involve the selection of an appropriate starting ynone and hydration catalyst.

Caption: General synthetic workflow for the preparation of a β-hydroxy ketone via hydration of a ynone.

Applications in the Synthesis of Bioactive Heterocycles: A Focus on Pyrimidines

The true synthetic utility of this compound lies in its ability to serve as a versatile precursor for the synthesis of complex and biologically relevant molecules. The alkynyl ketone moiety is a particularly powerful functional group for the construction of substituted pyrimidines.

The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anticancer, antiviral, and antibacterial agents.[1] The ability to efficiently synthesize substituted pyrimidines is therefore of paramount importance in drug discovery.

Synthesis of Pyrimidines from Alkynyl Ketones

A well-established method for the synthesis of pyrimidines involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with an amidine. Alkynyl ketones, such as this compound, can serve as effective precursors to the requisite 1,3-dicarbonyl functionality. The reaction of an alkynyl ketone with an amidine is a versatile route to pyrimidin-4-yl substituted compounds.[11]

The general reaction scheme involves the reaction of an alkynyl ketone with an amidine hydrochloride, often in the presence of a base or a copper catalyst.[12]

Caption: Synthesis of substituted pyrimidines from this compound and an amidine.

This reaction is highly modular, allowing for the introduction of a wide variety of substituents onto the pyrimidine ring by simply changing the starting amidine. The presence of the hydroxyl group and the terminal alkyne on the this compound backbone provides further opportunities for diversification, both before and after the formation of the pyrimidine ring.

Handling, Storage, and Safety

As with any chemical reagent, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.

-

Safety Precautions: this compound is classified as a warning-level hazard. It may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[3][8] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a refrigerator (2-8 °C) to prevent degradation.[3]

Conclusion and Future Outlook

This compound is a commercially available and highly versatile building block for organic synthesis. Its unique combination of a terminal alkyne and a β-hydroxy ketone makes it an ideal starting material for the construction of complex molecular architectures, particularly for the synthesis of substituted pyrimidines. The modularity of the pyrimidine synthesis from this precursor allows for the rapid generation of compound libraries for screening in drug discovery programs. As the demand for novel and diverse heterocyclic scaffolds continues to grow in the pharmaceutical industry, the utility of strategic building blocks like this compound is expected to increase significantly.

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1450754-40-1|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 1450754-40-1 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 1450754-40-1 [chemicalbook.com]

- 6. This compound 95% | CAS: 1450754-40-1 | AChemBlock [achemblock.com]

- 7. achmem.com [achmem.com]

- 8. 1-Hydroxy-6-heptyn-3-one | C7H10O2 | CID 101043814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound(1450754-40-1) 1H NMR spectrum [chemicalbook.com]

- 10. 1450754-40-1 | this compound | Alkynyls | Ambeed.com [ambeed.com]

- 11. The synthesis of pyrimidin-4-yl substituted α-amino acids. A versatile approach from alkynyl ketones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

solubility and stability of 1-Hydroxyhept-6-yn-3-one in organic solvents

An In-Depth Technical Guide to the Solubility and Stability of 1-Hydroxyhept-6-yn-3-one for Pharmaceutical Development

Introduction

In the landscape of pharmaceutical research and drug development, a comprehensive understanding of a molecule's physicochemical properties is paramount. This compound, a bifunctional molecule featuring a hydroxyl group, a ketone, and a terminal alkyne, presents a unique chemical architecture. This guide provides a deep dive into the critical aspects of its solubility and stability in organic solvents. For researchers, formulation scientists, and process chemists, this information is foundational for developing robust synthetic routes, stable formulations, and reliable analytical methods. The interplay of its functional groups dictates its behavior in various chemical environments, making a thorough characterization essential for its successful application.

Physicochemical Profile of this compound

A clear understanding of the molecule's basic properties is the starting point for any in-depth analysis.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1450754-40-1 | [2] |

| Molecular Formula | C₇H₁₀O₂ | [1][3] |

| Molecular Weight | 126.15 g/mol | [1][3] |

| Physical Form | Liquid | |

| SMILES | C#CCCC(=O)CCO | [1][3] |

| Predicted XLogP3 | -0.3 | [1][4] |

| Topological Polar Surface Area | 37.3 Ų | [1][3] |

| Storage Recommendation | Refrigerator (2-8°C) | [5][6] |

Part 1: Solubility Profile in Organic Solvents

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, ease of formulation, and utility in synthetic processes. The unique structure of this compound, containing both hydrogen bond donor (hydroxyl) and acceptor (hydroxyl, ketone) sites, alongside a nonpolar hydrocarbon backbone, suggests a nuanced solubility profile.

Theoretical Considerations & Solvent Selection Rationale

The principle of "like dissolves like" provides a framework for predicting solubility.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl group of this compound can both donate and accept hydrogen bonds, while the ketone can accept them.[7] This suggests strong intermolecular interactions with protic solvents, predicting high solubility.

-

Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, DMSO): These solvents cannot donate hydrogen bonds but can act as acceptors. The polarity of the ketone and hydroxyl groups will facilitate dipole-dipole interactions, suggesting moderate to good solubility. Acetone, being a ketone itself, is expected to be an excellent solvent.[8][9]

-

Non-Polar Solvents (e.g., Toluene, Hexanes): The seven-carbon chain and the C-C triple bond introduce significant nonpolar character. While the polar functional groups will limit solubility in highly non-polar solvents like hexanes, solubility in a less polar solvent like toluene may be moderate due to London dispersion forces. Generally, aldehydes and ketones are fairly soluble in common organic solvents like benzene and ether.[7]

Based on these considerations, a diverse panel of solvents should be selected to establish a comprehensive solubility profile, covering a range of polarities and hydrogen bonding capabilities.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines a reliable method for quantifying the solubility of this compound. The self-validating nature of this protocol lies in ensuring that equilibrium is reached and that the analytical method is specific for the analyte.

Objective: To determine the saturation solubility of this compound in various organic solvents at a controlled temperature (e.g., 25°C).

Materials:

-

This compound (purity ≥95%)[3]

-

Selected organic solvents (HPLC grade)

-

2 mL glass vials with PTFE-lined caps

-

Vortex mixer

-

Thermostatically controlled shaker/incubator

-

0.22 µm PTFE syringe filters

-

Calibrated analytical balance

-

HPLC system with UV detector

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials (e.g., ~20-50 mg). The exact amount is not critical as long as undissolved solid remains at equilibrium.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected organic solvent to the respective vials.

-

Equilibration: Securely cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C). Agitate the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. Causality Note: A preliminary time-to-equilibrium study is recommended. This is done by taking samples at various time points (e.g., 4, 8, 16, 24, 48 h) until the measured concentration remains constant.

-

Sample Preparation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a glass syringe and filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial. Trustworthiness Check: This step is critical to remove all undissolved particles, which would otherwise lead to an overestimation of solubility.

-

Dilution: Dilute the filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the calibrated range of the HPLC method.

-

Quantification: Analyze the diluted samples using a validated stability-indicating HPLC-UV method. Calculate the concentration in the original supernatant based on the dilution factor.

Visualization: Solubility Determination Workflow

Caption: Workflow for equilibrium solubility determination.

Data Presentation: Solubility Data Summary

The results should be compiled into a clear, comparative table.

| Solvent | Polarity Index | Type | Solubility at 25°C (mg/mL) |

| Hexane | 0.1 | Non-polar | [Experimental Value] |

| Toluene | 2.4 | Non-polar | [Experimental Value] |

| Dichloromethane | 3.1 | Polar Aprotic | [Experimental Value] |

| Acetone | 5.1 | Polar Aprotic | [Experimental Value] |

| Acetonitrile | 5.8 | Polar Aprotic | [Experimental Value] |

| Ethanol | 4.3 | Polar Protic | [Experimental Value] |

| Methanol | 5.1 | Polar Protic | [Experimental Value] |

| Water | 10.2 | Polar Protic | [Experimental Value] |

Part 2: Stability Profile & Forced Degradation

Assessing the intrinsic stability of a molecule is a regulatory requirement and a critical step in drug development.[10] Forced degradation, or stress testing, is employed to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[11][12]

Theoretical Considerations: Potential Degradation Pathways

The functional groups in this compound suggest several potential degradation routes:

-

Hydrolysis: The ketone functional group is generally stable to hydrolysis, but under harsh acidic or basic conditions, reactions like aldol condensation could be forced.

-

Oxidation: The primary alcohol is susceptible to oxidation to an aldehyde and further to a carboxylic acid. The terminal alkyne can also be oxidized. Common oxidizing agents like hydrogen peroxide are used to probe this pathway.[10]

-

Photolysis: The carbonyl group can absorb UV light, potentially leading to photochemical reactions (e.g., Norrish type reactions).

-

Thermolysis: High temperatures can provide the energy to overcome activation barriers for various decomposition reactions.

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradants and develop a stability-indicating method.

General Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

For each condition, mix the stock solution with the stressor in a clear glass vial.

-

Expose the solution to the stress condition for a defined period. The goal is to achieve 5-20% degradation of the parent compound.[13]

-

At each time point, withdraw a sample, quench the reaction if necessary (e.g., neutralize acid/base), and dilute to a suitable concentration for analysis.

-

Analyze the stressed samples by a stability-indicating HPLC method alongside an unstressed control sample.

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C. Analyze at 2, 6, 12, and 24 hours.

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature. Analyze at 1, 4, 8, and 12 hours. Causality Note: Basic conditions are often harsher for ketones and may require milder temperatures than acidic stress.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature, protected from light. Analyze at 2, 6, 12, and 24 hours.

-

Thermal Degradation: Store the stock solution (in a sealed vial to prevent evaporation) in an oven at 70°C. Analyze at 1, 3, and 7 days.

-

Photolytic Degradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines. A parallel sample wrapped in aluminum foil serves as a dark control.

Analytical Methodology: Stability-Indicating HPLC-UV

A robust HPLC method is the cornerstone of a stability study. It must be able to separate the parent peak from all process impurities and degradation products.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and re-equilibrate. Causality Note: A gradient is essential to elute both the polar parent compound and potentially less polar degradation products.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (or wavelength of maximum absorbance for the ketone chromophore).

-

Validation: The method's stability-indicating nature is confirmed by demonstrating peak purity of the parent compound in all stressed samples using a photodiode array (PDA) detector.

Visualization: Hypothetical Degradation Pathway (Oxidation)

Caption: Potential oxidative degradation of this compound.

Data Presentation: Forced Degradation Summary

| Stress Condition | Duration/Temp | % Degradation | No. of Degradants | Remarks |

| 0.1 M HCl | 24 h / 60°C | [Value] | [Value] | [e.g., Major degradant at RRT 0.85] |

| 0.1 M NaOH | 12 h / RT | [Value] | [Value] | [e.g., Rapid degradation observed] |

| 3% H₂O₂ | 24 h / RT | [Value] | [Value] | [e.g., Two major oxidative products] |

| Thermal | 7 days / 70°C | [Value] | [Value] | [e.g., Molecule is relatively heat stable] |

| Photolytic | ICH Q1B | [Value] | [Value] | [e.g., No significant degradation] |

Conclusion

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. The molecule's bifunctional nature predicts a versatile solubility profile, likely showing high solubility in polar organic solvents. Its stability is a more complex question, with the primary alcohol and terminal alkyne representing potential sites for oxidative degradation. The provided protocols for solubility determination and forced degradation studies offer a robust starting point for any researcher or drug development professional. A thorough execution of these studies will generate critical data to guide formulation development, establish appropriate storage conditions, and ensure the quality and safety of any resulting product.

References

- 1. 1-Hydroxy-6-heptyn-3-one | C7H10O2 | CID 101043814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1450754-40-1 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. angenechemical.com [angenechemical.com]

- 5. 1450754-40-1|this compound|BLD Pharm [bldpharm.com]

- 6. achmem.com [achmem.com]

- 7. ncert.nic.in [ncert.nic.in]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. longdom.org [longdom.org]

- 12. acdlabs.com [acdlabs.com]

- 13. pharmtech.com [pharmtech.com]

Part 1: Prospectus on a Novel γ-Hydroxyalkynyl Ketone

An in-depth technical guide on the discovery and history of 1-Hydroxyhept-6-yn-3-one is not feasible as there is no information in the public domain or scientific literature detailing the discovery or history of this specific chemical compound. Searches for "this compound" and its potential synonyms or related structures in chemical databases and scholarly articles have yielded no results indicating it is a known or previously synthesized molecule.

Therefore, this guide will pivot to a scientifically grounded, hypothetical exploration of this molecule. It will serve as a technical whitepaper for researchers and drug development professionals on how one might approach the synthesis, characterization, and potential discovery of a novel compound like this compound, based on established principles of organic chemistry. This document will act as a roadmap for the prospective synthesis and analysis of this and similar γ-hydroxyalkynyl ketones.

Introduction and Rationale

The structural motif of a γ-hydroxyalkynyl ketone, as exemplified by the hypothetical molecule this compound, represents a valuable synthetic scaffold. The combination of a hydroxyl group, a ketone, and a terminal alkyne offers three distinct points for chemical modification, making it an attractive intermediate for the synthesis of more complex molecules, including heterocycles and potential pharmacophores. The alkyne can participate in click chemistry, Sonogashira couplings, and other metal-catalyzed transformations. The ketone and hydroxyl groups provide handles for forming carbon-carbon and carbon-heteroatom bonds, respectively. While this compound itself is not a documented compound, this guide outlines a plausible pathway for its de novo synthesis and characterization.

Retrosynthetic Analysis

A logical approach to the synthesis of this compound involves a retrosynthetic analysis to identify potential starting materials and key bond formations.

Caption: Retrosynthetic analysis of this compound.

Two primary retrosynthetic disconnections are proposed:

-

C-C Bond Formation via Grignard Reaction: The bond between C4 and C5 could be formed by the nucleophilic attack of a propargyl Grignard reagent on a suitable four-carbon electrophile containing a hydroxyl or protected hydroxyl group and an epoxide, such as 3,4-epoxybutan-1-ol.

-

Oxidation: The target molecule can be envisioned as the product of a selective oxidation of the secondary alcohol in hept-6-yne-1,3-diol.

The oxidation route is often more straightforward and will be the focus of the proposed synthetic protocol.

Part 2: Proposed Synthetic Workflow and Methodologies

Synthesis of Hept-6-yne-1,3-diol

The precursor diol can be synthesized via a Grignard reaction between propargyl bromide and 4-hydroxybutanal. The aldehyde group of 4-hydroxybutanal would need to be protected to prevent unwanted side reactions.

Caption: Synthetic workflow for Hept-6-yne-1,3-diol.

Experimental Protocol: Synthesis of Hept-6-yne-1,3-diol (Hypothetical)

-

Protection of 4-hydroxybutanal:

-

To a solution of 4-hydroxybutanal (1.0 eq) in dichloromethane (DCM) at 0 °C, add 2,2-dimethoxypropane (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction with saturated sodium bicarbonate solution and extract the product with DCM.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected aldehyde.

-

-

Grignard Reaction:

-

Prepare propargylmagnesium bromide by adding a solution of propargyl bromide (1.1 eq) in dry diethyl ether to a suspension of magnesium turnings (1.2 eq) in dry diethyl ether under an inert atmosphere.

-

Cool the Grignard reagent to 0 °C and add a solution of the protected aldehyde (1.0 eq) in dry diethyl ether dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction by slow addition of saturated ammonium chloride solution.

-

Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Deprotection:

-

Dissolve the crude Grignard adduct in a mixture of tetrahydrofuran (THF) and 1 M hydrochloric acid.

-

Stir the mixture at room temperature for 3 hours.

-

Neutralize the reaction with saturated sodium bicarbonate solution and extract the product with ethyl acetate.

-

Dry the organic layer, concentrate, and purify by column chromatography to yield hept-6-yne-1,3-diol.

-

Selective Oxidation to this compound

The selective oxidation of the secondary alcohol in the presence of the primary alcohol is a key step. Reagents such as manganese dioxide (MnO₂) are known for the selective oxidation of allylic and benzylic alcohols, and can also be effective for propargylic alcohols.

Experimental Protocol: Synthesis of this compound (Hypothetical)

-

To a solution of hept-6-yne-1,3-diol (1.0 eq) in a suitable solvent such as DCM or chloroform, add activated manganese dioxide (5-10 eq).

-

Stir the suspension vigorously at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide.

-

Wash the Celite pad with additional solvent.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

| Technique | Expected Key Features |

| ¹H NMR | - A triplet corresponding to the terminal alkyne proton.- A multiplet for the methylene group adjacent to the ketone.- A multiplet for the methylene group adjacent to the primary alcohol.- A multiplet for the methine proton adjacent to the alkyne.- Signals for the hydroxyl protons. |

| ¹³C NMR | - Two signals for the alkyne carbons.- A signal for the ketone carbonyl carbon.- Signals for the carbons bearing the hydroxyl groups.- Signals for the other methylene carbons. |

| IR Spectroscopy | - A sharp absorption band around 3300 cm⁻¹ for the terminal alkyne C-H stretch.- A weak absorption band around 2100 cm⁻¹ for the C≡C triple bond stretch.- A strong absorption band around 1710 cm⁻¹ for the ketone C=O stretch.- A broad absorption band around 3400 cm⁻¹ for the O-H stretch of the alcohol. |

| High-Resolution Mass Spectrometry (HRMS) | - The calculated exact mass of the molecular ion [M]+ or a suitable adduct (e.g., [M+Na]+) should be observed. |

Part 3: Concluding Remarks and Future Outlook

This guide has provided a hypothetical yet scientifically rigorous framework for the synthesis and characterization of the novel compound this compound. The proposed synthetic route leverages well-established and reliable organic transformations. The successful synthesis of this and other γ-hydroxyalkynyl ketones would provide valuable building blocks for the construction of more complex molecular architectures. Further research could explore the reactivity of this trifunctional molecule in various synthetic applications, including its use in diversity-oriented synthesis for the discovery of new bioactive compounds. The protocols and analytical methods described herein offer a solid foundation for any research group venturing into the synthesis of this or related novel chemical entities.

An In-Depth Technical Guide to the Safe Handling of 1-Hydroxyhept-6-yn-3-one

Introduction

1-Hydroxyhept-6-yn-3-one (CAS No. 1450754-40-1) is a bifunctional molecule incorporating a terminal alkyne, a ketone, and a primary alcohol.[1][2][3][4][5] Its unique structure makes it a valuable building block in organic synthesis and drug discovery. However, the very features that impart its synthetic utility also present specific hazards that necessitate a thorough understanding and implementation of rigorous safety protocols. This guide provides a comprehensive overview of the potential hazards associated with this compound and details the necessary safety precautions for its handling, storage, and disposal. It is intended for researchers, scientists, and professionals in drug development who may work with this or structurally related compounds.

Hazard Analysis: A Mechanistic Perspective

The hazardous properties of this compound are a direct consequence of its molecular structure, which combines the reactivity of a terminal alkyne and an alpha-hydroxy ketone. A comprehensive understanding of these hazards is critical for safe handling.

Irritancy: Skin, Eye, and Respiratory Tracts

This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3] This irritancy is not arbitrary; it is rooted in the chemical reactivity of the molecule's functional groups.

-

Alpha-Hydroxy Ketone Moiety: Alpha-hydroxy ketones, also known as acyloins, are known to be reactive.[6] The presence of the hydroxyl group adjacent to the carbonyl can influence the electronic properties of the ketone, potentially making it more susceptible to reactions with biological nucleophiles found in skin and mucous membranes. While many alpha-hydroxy acids are used in cosmetics, their potential for irritation is well-documented and concentration-dependent.[7] The reactivity of the ketone can lead to the disruption of cellular membranes and proteins, triggering an inflammatory response that manifests as irritation.

-

General Reactivity of Aldehydes and Ketones: Aldehydes and ketones, in general, can be irritating to tissues.[8] Their electrophilic carbonyl carbon can react with nucleophilic residues on proteins and other biomolecules, leading to cellular damage.

Acute Oral Toxicity

Reactivity of the Terminal Alkyne

A significant, and potentially severe, hazard associated with this compound is the reactivity of its terminal alkyne. Terminal alkynes have a weakly acidic proton on the sp-hybridized carbon.[9][10]

-

Formation of Explosive Acetylides: The acetylide anion, formed upon deprotonation of the terminal alkyne, is a potent nucleophile.[9][10] A critical and often overlooked danger is the reaction of terminal alkynes with certain metals, particularly heavy metals like copper, silver, and mercury salts, to form highly unstable and explosive metal acetylides.[11] This reaction can be initiated by contact with incompatible materials or certain reaction conditions.

-

Incompatibility with Strong Bases: The acidity of the terminal alkyne proton means it will react with strong bases. While this is a synthetically useful reaction, uncontrolled mixing with strong bases can lead to exothermic reactions.

Incompatibilities

Beyond the specific reactivity of the terminal alkyne, this compound should be considered incompatible with:

-

Strong Oxidizing Agents: The alcohol and alkyne functionalities can be oxidized, potentially leading to vigorous or explosive reactions.

-

Strong Acids and Acid Chlorides: These can catalyze polymerization or other uncontrolled reactions.

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 1450754-40-1 | [2][3][4][5] |

| Molecular Formula | C₇H₁₀O₂ | [4][5] |

| Molecular Weight | 126.15 g/mol | [4] |

| Physical Form | Liquid | |

| Purity | ≥95% | [4] |

| Storage Temperature | Refrigerator (2-8°C), Sealed in dry conditions | [3] |

Experimental Protocols for Safe Handling

Adherence to meticulous handling procedures is paramount to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A baseline of appropriate PPE is mandatory when handling this compound.

Caption: Required PPE for handling this compound.

Weighing and Transfer Protocol for Liquid Irritants

Given that this compound is a liquid, this protocol minimizes the risk of exposure during measurement and transfer.[12][13]

-

Preparation:

-

Ensure a chemical fume hood is operational and the sash is at the appropriate height.

-

Don all required PPE as outlined in the diagram above.

-

Prepare a decontaminated work surface within the fume hood, for example, by using a disposable bench protector.[13]

-

-

Weighing:

-

Do not weigh the compound directly on an open balance.[12]

-

Tare a sealed container (e.g., a vial with a screw cap) on the balance.

-

Inside the fume hood, carefully transfer the desired amount of this compound into the tared container using a clean pipette.

-

Securely seal the container.

-

-

Transfer:

-

Transport the sealed container to your reaction vessel, which should also be within a fume hood.

-

Use a clean pipette to transfer the liquid from the container to the reaction vessel.

-

Immediately cap the original container and the reaction vessel.

-

-

Cleanup:

-

Dispose of the used pipette tips and any contaminated materials in a designated hazardous waste container.

-

Wipe down the work surface with an appropriate solvent (e.g., isopropanol) and dispose of the wipes as hazardous waste.

-

Remove gloves and wash hands thoroughly with soap and water.

-

Emergency Procedures

Spill Response Protocol

This protocol is for minor spills (less than 1 liter) of non-volatile organic liquids and should only be performed by trained personnel.[14][15][16][17][18]

Caption: Step-by-step spill response for this compound.

First Aid

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[19]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[19]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal

Proper segregation and disposal of chemical waste are crucial to prevent environmental contamination and ensure safety.

Waste Segregation and Disposal Protocol

This compound is a non-halogenated organic compound. Its waste should be handled as follows:

-

Waste Container:

-

Segregation:

-

Collection and Storage:

-

Disposal:

-

Once the container is full, ensure the hazardous waste tag is completely filled out, listing all constituents.

-

Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.

-

Conclusion

This compound is a versatile chemical intermediate with a defined set of hazards. Its irritant properties and the reactivity of its terminal alkyne group demand respect and careful handling. By understanding the chemical basis of these hazards and rigorously adhering to the detailed protocols for personal protective equipment, handling, spill response, and waste disposal outlined in this guide, researchers can safely harness the synthetic potential of this molecule while minimizing risks to themselves and the laboratory environment.

References

- 1. This compound | 1450754-40-1 [sigmaaldrich.com]

- 2. This compound | 1450754-40-1 [chemicalbook.com]

- 3. achmem.com [achmem.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound 95% | CAS: 1450754-40-1 | AChemBlock [achemblock.com]

- 6. Hydroxy ketone - Wikipedia [en.wikipedia.org]

- 7. cir-safety.org [cir-safety.org]

- 8. researchgate.net [researchgate.net]

- 9. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mdpi.com [mdpi.com]

- 12. SOP: Irritants | PennEHRS [ehrs.upenn.edu]

- 13. research.wayne.edu [research.wayne.edu]

- 14. ccny.cuny.edu [ccny.cuny.edu]

- 15. ehs.utk.edu [ehs.utk.edu]

- 16. qmul.ac.uk [qmul.ac.uk]

- 17. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 18. westlab.com [westlab.com]

- 19. ehs.stanford.edu [ehs.stanford.edu]

- 20. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 21. campusoperations.temple.edu [campusoperations.temple.edu]

- 22. 7.2 Organic Solvents [ehs.cornell.edu]

- 23. rtong.people.ust.hk [rtong.people.ust.hk]

Methodological & Application

synthesis of diazirine photo-crosslinkers from 1-Hydroxyhept-6-yn-3-one

Application Notes & Protocols

Topic: Synthesis of a Bifunctional Diazirine Photo-Crosslinker from 1-Hydroxyhept-6-yn-3-one

Audience: Researchers, scientists, and drug development professionals in chemical biology and proteomics.

Introduction: The Power of Precision in Mapping Molecular Interactions

In the intricate cellular landscape, transient interactions between proteins and other biomolecules govern nearly all biological processes. Capturing these fleeting events is a paramount challenge in chemical biology and drug discovery. Photoaffinity labeling (PAL) has emerged as a powerful technique to covalently trap these interactions, providing a "snapshot" for downstream analysis.[1][2][3] Among the arsenal of photo-activatable moieties, diazirines have gained significant attention due to their unique advantages.[4][5]

Upon irradiation with UV light (typically ~350-365 nm), diazirines efficiently release dinitrogen gas to generate highly reactive and indiscriminate carbenes.[6][7][8] These carbenes can insert into a wide range of C-H, N-H, and O-H bonds in their immediate vicinity, making them ideal for mapping binding sites without strong target residue bias.[2][6] A key advantage of diazirines is their small size, which minimizes steric perturbation of the native biomolecular interaction under study, a common issue with bulkier photophores like benzophenones.[4][5][9]